4-溴异喹啉-5-胺

概述

描述

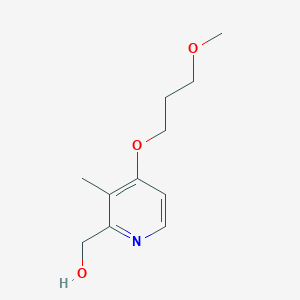

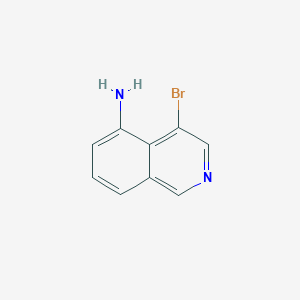

4-Bromoisoquinolin-5-amine is a chemical compound that is part of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, in particular, features a bromine atom at the fourth position and an amine group at the fifth position of the isoquinoline structure. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-5-amine derivatives has been explored through various methods. One approach involves the treatment of 2-acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines with primary or secondary amines. This reaction proceeds stereoselectively to yield 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives in high yields. The stereochemistry of the resulting products, featuring 1,4-trans and 3,4-trans configurations, has been confirmed through X-ray crystallography . Another synthetic route utilizes rhodium-catalyzed reactions to produce highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. The mechanism is proposed to involve the formation of a bromonium ylide intermediate, which results from the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene .

Molecular Structure Analysis

The molecular structure of 4-Bromoisoquinolin-5-amine derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a saturated version of the isoquinoline structure. The stereochemistry of these compounds is an important aspect, as it can influence their reactivity and interaction with biological targets. X-ray crystallography has been used to determine the precise 3D arrangement of atoms within these molecules, revealing trans configurations that are significant for their chemical behavior .

Chemical Reactions Analysis

In the context of chemical reactions, 4-Bromoisoquinolin-5-amine derivatives can participate in various transformations. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. The amine group also offers a site for reactions, such as acylation or alkylation, which can modify the compound's properties for specific applications. The intermediate formation of an isoquinoline o-quinone type compound during the substitution reaction has been suggested, which could open pathways for further chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromoisoquinolin-5-amine are not detailed in the provided papers, we can infer that the compound's properties are influenced by its functional groups. The bromine atom is likely to increase the compound's molecular weight and density, while the amine group could contribute to its solubility in polar solvents and its basicity. The tetrahydroisoquinoline core may confer rigidity to the molecule, affecting its boiling point and melting point. The stereochemistry determined by X-ray crystallography is crucial for understanding the compound's reactivity and interactions with other molecules .

科学研究应用

合成和细胞毒作用

4-溴异喹啉-5-胺已被用于合成具有潜在细胞毒作用的各种异喹啉化合物。在一项研究中,它被转化为α,β-不饱和酯,然后转化为饱和酰胺。其中一些化合物在肿瘤细胞系中显示出显著的细胞毒性,表明在癌症治疗方面有进一步研究的潜力 (Tsotinis et al., 2007)。

合成吲哚并[3,2-a]异喹啉-6-胺

另一个应用涉及合成荧光吲哚并[3,2-a]异喹啉-6-胺。4-溴异喹啉-5-胺经过Suzuki偶联反应并经过Cadogan环化反应,产生了具有潜在荧光研究用途的新化合物 (Balog et al., 2013)。

合成途径的发展

4-溴异喹啉-5-胺在开发复杂有机化合物的合成途径方面发挥了重要作用。例如,它在合成8-溴异喹啉和无环二级胺硼烷复合物中的应用已经有文献记录,为合成化学的进展做出了贡献 (Armengol et al., 2000)。

新型非天然D环剥离异构体的合成

研究还集中在合成新型非天然D环剥离异构体,如5-甲基-5H-吡咯并[2,3-c]喹啉和4-甲基-4H-吡咯并[2,3-c]异喹啉,从4-溴异喹啉-5-胺开始。这代表了在多样化合成有机化合物范围方面的重要进展 (Van Baelen et al., 2009)。

在亲核取代研究中的作用

该化合物在研究亲核取代机制中起着关键作用,如将1-和3-溴异喹啉转化为氨基衍生物,为有机化学中的氨基化过程提供了见解 (Sanders et al., 2010)。

异喹啉的溴化反应

它在异喹啉的区域选择性溴化中的作用已经成为研究课题,有助于理解有机化学中的溴化反应 (Brown & Gouliaev, 2004)。

合成5-氮代二苯并[a,g]芳烃

在合成5-氮代二苯并[a,g]芳烃中,4-溴异喹啉-5-胺作为前体,展示了其在合成多环芳香化合物中的实用性 (Tsefrikas et al., 2017)。

安全和危害

The safety information for 4-Bromoisoquinolin-5-amine indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

作用机制

Target of Action

The primary targets of 4-Bromoisoquinolin-5-amine are currently unknown. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Mode of Action

The mode of action of 4-Bromoisoquinolin-5-amine is not well-studied. As an isoquinoline derivative, it may interact with its targets in a manner similar to other compounds in this class. Without specific studies on this compound, it is difficult to predict its exact mode of action .

Biochemical Pathways

Isoquinoline and its derivatives have been implicated in various biochemical pathways, but the specific pathways influenced by 4-Bromoisoquinolin-5-amine remain to be elucidated .

Pharmacokinetics

A related compound, 5-bromoisoquinolin-6-amine, has been reported to have high gastrointestinal absorption and is predicted to be bbb permeant . . These properties may influence the bioavailability of 4-Bromoisoquinolin-5-amine, but specific studies are needed to confirm this.

Result of Action

Isoquinoline derivatives have been found to have various biological activities, including antimicrobial effects . The specific effects of 4-bromoisoquinolin-5-amine at the molecular and cellular level remain to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of 4-Bromoisoquinolin-5-amine . .

属性

IUPAC Name |

4-bromoisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLUYBOSXJNQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561895 | |

| Record name | 4-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinolin-5-amine | |

CAS RN |

16552-65-1 | |

| Record name | 4-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)